molecular formula C8H13NO4S B12900826 L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)- CAS No. 138605-01-3

L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)-

Cat. No.: B12900826
CAS No.: 138605-01-3
M. Wt: 219.26 g/mol
InChI Key: XOEXQMWQGADWPA-WDSKDSINSA-N
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Description

L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)- (CAS: 138605-01-3, molecular formula: C₈H₁₃NO₄S) is a specialized derivative of the amino acid L-cysteine. The core structure of L-cysteine consists of an amino group, a carboxyl group, and a thiol (-SH) side chain, which enables disulfide bond formation and participation in redox reactions . In this compound, the sulfur atom of the cysteine residue is substituted with a tetrahydro-2-oxo-3-furanylmethyl group, introducing a cyclic ether moiety with a ketone functional group. The (R)-configuration specifies the stereochemistry at the alpha carbon, preserving the natural L-configuration of the amino acid backbone.

This modification alters the compound’s physicochemical properties, including solubility, stability, and reactivity.

Properties

CAS No.

138605-01-3

Molecular Formula

C8H13NO4S

Molecular Weight

219.26 g/mol

IUPAC Name

(2R)-2-amino-3-[[(3R)-2-oxooxolan-3-yl]methylsulfanyl]propanoic acid

InChI

InChI=1S/C8H13NO4S/c9-6(7(10)11)4-14-3-5-1-2-13-8(5)12/h5-6H,1-4,9H2,(H,10,11)/t5-,6-/m0/s1

InChI Key

XOEXQMWQGADWPA-WDSKDSINSA-N

Isomeric SMILES

C1COC(=O)[C@@H]1CSC[C@@H](C(=O)O)N

Canonical SMILES

C1COC(=O)C1CSCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Step 1: Preparation of the Thioether Intermediate

The thiol group (-SH) in L-cysteine reacts with a suitable alkylating agent to form a thioether bond. This step typically employs:

  • Reagents : Alkyl halides or tosylates containing the desired furan precursor.
  • Conditions : Base-catalyzed reactions (e.g., using NaOH or K2CO3) in polar aprotic solvents like DMF or DMSO.

$$
\text{L-Cysteine} + \text{Alkyl Halide} \rightarrow \text{Thioether Intermediate}
$$

Step 2: Cyclization to Form the Tetrahydrofuran Ring

The next step involves cyclization to create the tetrahydrofuran ring. This is achieved by:

  • Oxidizing diols or using epoxides as precursors.
  • Employing acid catalysts (e.g., HCl or H2SO4) for intramolecular cyclization.

$$
\text{Thioether Intermediate} + \text{Cyclizing Agent} \rightarrow \text{Tetrahydrofuran Derivative}
$$

Step 3: Final Coupling and Purification

The final step couples the tetrahydrofuran derivative with the cysteine backbone under controlled conditions to ensure stereochemical integrity. Techniques include:

  • Enzymatic resolution for chirality preservation.
  • High-performance liquid chromatography (HPLC) for purification.

Industrial Production Techniques

Continuous Flow Synthesis

For large-scale production, continuous flow synthesis offers advantages in scalability and efficiency:

  • Reactants are mixed in a controlled flow reactor.
  • Reaction conditions such as temperature and pressure are optimized for maximum yield.
  • Inline monitoring ensures consistent product quality.

Green Chemistry Approaches

To improve sustainability, green solvents (e.g., water or ethanol) and catalytic systems are increasingly used. These methods reduce waste and energy consumption while maintaining high yields.

Challenges and Considerations

  • Stereochemical Purity : Maintaining the (R)-configuration during synthesis requires careful selection of chiral reagents or catalysts.
  • Yield Optimization : Multi-step reactions can result in reduced overall yields; therefore, reaction conditions must be meticulously optimized.
  • Reactivity of Functional Groups : The thiol group in cysteine is highly reactive and prone to oxidation, which necessitates protective measures during synthesis.

Data Table: Key Reagents and Conditions

Step Reagents/Materials Reaction Conditions Purpose
Thioether Formation Alkyl halide, NaOH DMF/DMSO, mild heating Introduce thioether linkage
Cyclization Dihydroxy compound, acid catalyst Acidic medium, reflux Form tetrahydrofuran ring
Final Coupling Tetrahydrofuran derivative, enzyme Chiral environment Ensure stereochemical integrity
Purification Solvent system for HPLC Ambient temperature Isolate enantiopure product

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group in the tetrahydrofuran ring, using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(((®-2-oxotetrahydrofuran-3-yl)methyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The thioether and amino groups play crucial roles in its binding to target molecules, influencing its biological activity.

Comparison with Similar Compounds

S-substituted L-cysteine derivatives are widely studied for their diverse biological and chemical roles. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparison

Table 1: Key Properties of Selected S-Substituted L-Cysteine Derivatives
Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)- Tetrahydro-2-oxo-3-furanylmethyl C₈H₁₃NO₄S 235.26 Cyclic substituent; potential pharmaceutical applications
S-(1,2-Dicarboxyethyl)-L-cysteine 1,2-Dicarboxyethyl C₇H₁₁NO₆S 237.23 Found in lens proteins; linked to cataract formation
S-3-Carboxypropyl-L-cysteine 3-Carboxypropyl C₇H₁₃NO₄S 223.24 Biochemical studies; metabolic intermediates
S-Methylthio-L-cysteine Methylthio C₄H₉NO₂S₂ 167.25 Natural occurrence in onions (Allium spp.); flavor precursor
N-Acetyl-S-(3-methoxy-3-oxopropyl)-L-cysteine 3-Methoxy-3-oxopropyl C₉H₁₅NO₅S 249.29 Enhanced solubility; drug delivery systems
S-Sulfo-L-cysteine Sulfo C₃H₇NO₅S₂ 201.22 Antioxidant research; sulfite metabolism studies

Biological Activity

L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)-, identified by its CAS number 138605-01-3, is a derivative of the amino acid L-cysteine. Its unique structure incorporates a tetrahydrofuran moiety, which may influence its biological activity. This article explores the compound's biological properties, focusing on its metabolic roles, antioxidant capabilities, and implications in various biological systems.

Chemical Structure and Properties

  • Molecular Formula : C8_8H13_{13}NO4_4S
  • Molecular Weight : 205.25 g/mol
  • Structural Features : The compound features a thiol group characteristic of cysteine derivatives, which is crucial for its biological functions.

1. Metabolic Role

L-Cysteine plays a pivotal role in various metabolic pathways. Research indicates that deprivation of L-cysteine significantly impacts glycolysis and amino acid metabolism. For instance, studies have shown that L-cysteine depletion leads to decreased levels of key metabolites such as L-cystine and S-adenosylmethionine while increasing O-acetylserine and S-methylcysteine levels . This suggests that L-cysteine is essential for maintaining metabolic homeostasis.

2. Antioxidant Activity

L-Cysteine is well-known for its antioxidant properties, primarily through the synthesis of glutathione (GSH), a critical antioxidant in cells. The presence of the thiol group allows it to scavenge free radicals effectively. The incorporation of the tetrahydrofuran moiety may enhance its stability and bioavailability, potentially increasing its antioxidant efficacy.

3. Case Studies and Research Findings

Several studies have examined the biological activity of L-cysteine derivatives:

  • Case Study 1 : A study on Entamoeba histolytica demonstrated that L-cysteine is crucial for the organism's proliferation and oxidative stress defense mechanisms. The research highlighted how L-cysteine deprivation altered core metabolic pathways, emphasizing its importance in cellular metabolism .
  • Case Study 2 : Another investigation revealed that L-cysteine could modulate glycolytic flux and energy generation in response to varying concentrations of sulfur-containing amino acids. This modulation was linked to significant changes in the levels of various metabolites involved in energy production .

Comparative Biological Activity Table

CompoundAntioxidant ActivityMetabolic RoleOrganism Studied
L-CysteineHighEssential for GSH synthesisVarious (including humans)
L-Cysteine, S-[(tetrahydro-2-oxo-3-furanyl)methyl]-, (R)-Moderate to HighModulates glycolysisE. histolytica
S-MethylcysteineModerateStorage compound for sulfidePlants

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